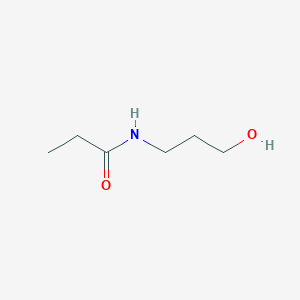
N-(3-hydroxypropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypropyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyl group attached to the third carbon of the propyl chain, which is connected to the amide group
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(3-hydroxypropyl)propanamide involves the condensation reaction between propanoic acid and 3-aminopropanol. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Amidation Reaction: Another method involves the amidation of 3-hydroxypropylamine with propanoic acid. This reaction can be catalyzed by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to improve the yield and efficiency of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: N-(3-hydroxypropyl)propanamide can undergo oxidation reactions where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of N-(3-oxopropyl)propanamide.
Reduction: The compound can also undergo reduction reactions, particularly the reduction of the amide group to form the corresponding amine, N-(3-hydroxypropyl)propylamine.
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: N-(3-oxopropyl)propanamide
Reduction: N-(3-hydroxypropyl)propylamine
Substitution: N-(3-halopropyl)propanamide or N-(3-alkoxypropyl)propanamide
科学研究应用
Chemistry: N-(3-hydroxypropyl)propanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is studied for its potential as a building block for the synthesis of biologically active molecules. It can be used to create derivatives that may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In industrial applications, this compound is used as a precursor for the production of polymers, surfactants, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial chemistry.
作用机制
The mechanism of action of N-(3-hydroxypropyl)propanamide depends on its specific application and the target it interacts with. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Propanamide: A simple amide with a similar structure but lacking the hydroxyl group.
N-(2-hydroxyethyl)propanamide: Similar to N-(3-hydroxypropyl)propanamide but with the hydroxyl group attached to the second carbon.
N-(3-hydroxypropyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness: this compound is unique due to the presence of the hydroxyl group on the third carbon of the propyl chain. This structural feature imparts distinct chemical properties, such as increased polarity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
10601-74-8 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC 名称 |
N-(3-hydroxypropyl)propanamide |
InChI |
InChI=1S/C6H13NO2/c1-2-6(9)7-4-3-5-8/h8H,2-5H2,1H3,(H,7,9) |
InChI 键 |
ZSSOONKGCDIKMO-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B11741900.png)
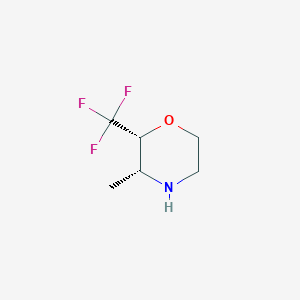
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741923.png)
![(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11741927.png)
![N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11741931.png)
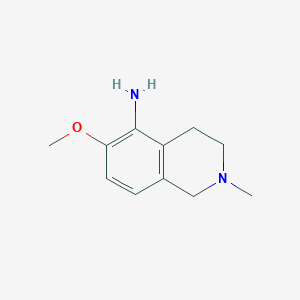
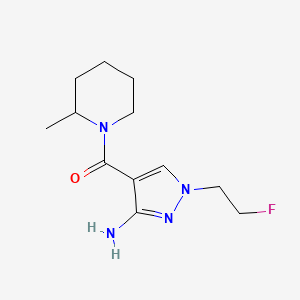
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11741944.png)

![Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate](/img/structure/B11741952.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741957.png)
![(E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B11741962.png)
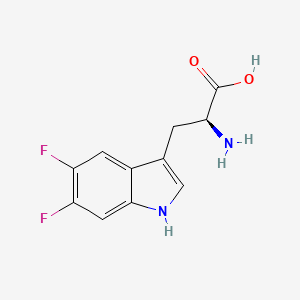
amine](/img/structure/B11741988.png)
